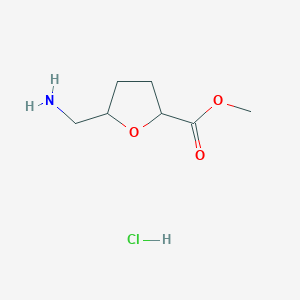

Methyl 5-(aminomethyl)tetrahydrofuran-2-carboxylate hydrochloride

Overview

Description

Methyl 5-(aminomethyl)tetrahydrofuran-2-carboxylate hydrochloride (MAMTHC) is an organic compound that is widely used in various scientific research applications. It is a versatile compound that has a wide range of uses in biochemistry, physiology, and laboratory experiments. This article will provide an overview of MAMTHC, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Application 1: Catalysis in Chemical Synthesis

- Application Summary : This compound is used as a precursor in the synthesis of various chemicals. It’s involved in the hydrogenation of methyl furoate to produce Methyl Tetrahydrofuran-2-Carboxylate, a valuable chemical in the industry .

- Methods of Application : The process involves catalytic hydrogenation using Ni–SiO2 catalysts with high Ni content and dispersion. The reaction conditions are optimized for maximum yield and efficiency .

Application 2: Biomass Conversion

- Application Summary : It serves as an intermediate in the valorization of biomass-derived furfurals, contributing to the sustainable production of biofuels and renewable chemicals .

- Methods of Application : Synthetic strategies involve chemical modifications of reactive sites present in biomass-derived furfurals, utilizing eco-friendly reagents and conditions .

- Results Summary : The synthetic upgrading of furfurals has shown promising results, with the potential to improve existing pathways and develop new strategies for biorenewable products .

Application 13: Production of Monomers for Biodegradable Polyesters

- Application Summary : This compound is used in the production of monomers like 5-hydroxyvalerate acid or δ-valerolactone, which are precursors for biodegradable polyesters .

- Methods of Application : The process involves the hydrogenation of tetrahydrofuran-2-carboxylic acid (THFCA), which is derived from the compound .

- Results Summary : The approach offers a “green chemistry” pathway to produce these monomers, which are essential for creating environmentally friendly plastics .

Application 14: Synthesis of Furoic Acid Derivatives

- Application Summary : It serves as a starting material for synthesizing various furoic acid derivatives, which have multiple industrial applications .

- Methods of Application : One method includes the selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature .

- Results Summary : This method provides an efficient and sustainable route to produce 5-methyl-2-furancarboxylic acid, a valuable furoic acid derivative .

properties

IUPAC Name |

methyl 5-(aminomethyl)oxolane-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-10-7(9)6-3-2-5(4-8)11-6;/h5-6H,2-4,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBWDVLAJHTANP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(O1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(aminomethyl)tetrahydrofuran-2-carboxylate hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride](/img/structure/B1457762.png)

![4-([(4-Methoxyphenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1457772.png)

![2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxylic acid hydrate](/img/structure/B1457773.png)

![Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1457774.png)

![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]guanidine methanesulfonate](/img/structure/B1457776.png)

![3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride](/img/structure/B1457778.png)

![2-[(1-Methylethyl)amino]butanoic acid methyl ester hydrochloride](/img/structure/B1457781.png)